![molecular formula C10H12O4 B3432134 mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate CAS No. 96185-91-0](/img/structure/B3432134.png)
mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate
Overview
Description
Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate (MMND) is a chemical compound that has been widely used in scientific research due to its unique properties. MMND is a bicyclic compound that contains a norbornene ring structure, which makes it an important building block for the synthesis of various organic compounds.
Scientific Research Applications
Ring-Opening Metathesis Polymerization (ROMP)
Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate is used in Ring-Opening Metathesis Polymerization (ROMP). This process generates high molecular weight polymers with improved solubility compared to the homopolymer of NDCA . The solubility of these polymers increases with the steric hindrance of the substituent .
Synthesis of Derivatives
A series of cis-5-norbornene-endo-2,3-dicarboxylic anhydride (NDCA, M1) derivatives with different types of nonpolar substituted groups were synthesized and characterized by 1H/13C-NMR and mass spectrometry (MS) .
Living Polymerization
The living polymerization of NDCA derivative containing the bulkiest substituent (M4) catalyzed by G3 in tetrahydrofuran was confirmed by the kinetic studies with low polydispersity indices (PDI) (< 1.30) .
Synthesis of Diblock Copolymers
By using sequential ROMP, well-defined diblock copolymers containing anhydride groups were synthesized .
Study of Stereochemical Effects
Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate is used in the study of stereochemical effects in homologous poly(alkenamer)s .
Preparation of Polymers Containing Anhydride Group
ROMP has been utilized in the preparation of polymers containing anhydride group .
Modification of Chitosan
Chitosan was chemically modified with bulky structure, cis-5-norbornene-2,3-dicarboxylic anhydride and the characteristics of this modified chitosan was studied .
Mechanism of Action
Target of Action
It is often used in organic synthesis reactions as a starting compound or intermediate .
Mode of Action
It is known to be involved in the formation of various organic compounds through chemical reactions
Biochemical Pathways
It is primarily used in organic synthesis, suggesting that it may play a role in the formation of various organic compounds .
Result of Action
It is primarily used in organic synthesis, suggesting that its main effect is the formation of various organic compounds .
Action Environment
The action of mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate can be influenced by various environmental factors, such as temperature and reaction conditions . These factors can affect the efficacy and stability of the compound during organic synthesis reactions.
properties
IUPAC Name |
(1S,2R,3S,4R)-3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5-,6+,7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKYCYHXBQTCY-CWKFCGSDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate | |
CAS RN |
96185-91-0 | |
Record name | cis-5-Norbornene-endo-2,3-dicarboxylic acid monomethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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